

A Comparative Analysis of 3-(Trifluoromethyl)cyclohexanol: Experimental Data vs. Computational Approaches

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)cyclohexanol

Cat. No.: B1333497

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For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's physicochemical and spectroscopic properties is fundamental. This guide provides a comparative overview of available experimental data for **3-(Trifluoromethyl)cyclohexanol** and discusses the computational methods that can be employed to predict these properties. The inclusion of a trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a key functional group in medicinal chemistry.[\[1\]](#)

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the available experimental data for the key physicochemical properties of **3-(Trifluoromethyl)cyclohexanol**. Currently, comprehensive computational data for this specific molecule is not widely published in public databases. Therefore, this section will focus on the experimentally determined values and outline the types of computational models that would be used to predict them.

Physicochemical Property	Experimental Data	Computational Approach (Theoretical)
Molecular Formula	C ₇ H ₁₁ F ₃ O	Not Applicable (Defined Input)
Molecular Weight	168.16 g/mol	Calculation from atomic masses
Boiling Point	182 - 183 °C [2]	Quantitative Structure-Property Relationship (QSPR) models, Molecular Dynamics simulations
Physical State	Liquid or Low melting solid [2]	Not typically predicted directly, inferred from melting point predictions
Melting Point	No data available	QSPR models, crystal structure prediction algorithms
InChI Key	WGZGFRDYYXKLRB-UHFFFAOYSA-N	Generated from 2D/3D structure

Spectroscopic Data: Experimental Observations

Spectroscopic analysis is crucial for structural elucidation and confirmation. While a complete public dataset of spectra for **3-(Trifluoromethyl)cyclohexanol** is not readily available, the expected characteristic signals can be inferred from the known behavior of cyclohexanols and trifluoromethylated compounds.

Spectroscopic Technique	Expected Experimental Observations	Computational Approach (Theoretical)
¹ H NMR	<p>~3.4-4.5 ppm: Proton on the carbon bearing the hydroxyl group (-CHOH). ~1.0-2.2 ppm: Complex multiplets for the remaining cyclohexane ring protons. Variable (e.g., ~2.8 ppm): Broad singlet for the hydroxyl proton (-OH), position is concentration and solvent dependent.[3]</p>	<p>Density Functional Theory (DFT) calculations (e.g., GIAO method) can predict chemical shifts. Requires accurate 3D conformation.</p>
¹³ C NMR	<p>~50-80 ppm: Carbon bearing the hydroxyl group (-C-OH).[4]</p> <p>~120-130 ppm (quartet): Carbon of the trifluoromethyl group (-CF₃) with coupling to fluorine (¹JCF). ~20-40 ppm: Other aliphatic carbons in the cyclohexane ring.</p>	<p>DFT calculations can predict ¹³C NMR chemical shifts.</p>
¹⁹ F NMR	<p>A single signal (singlet or multiplet depending on coupling to nearby protons) is expected for the -CF₃ group.</p>	<p>DFT calculations are highly effective for predicting ¹⁹F NMR chemical shifts.</p>
Infrared (IR) Spectroscopy	<p>~3600-3300 cm⁻¹: Broad peak characteristic of the O-H stretching vibration due to hydrogen bonding.[4]</p> <p>~3000-2850 cm⁻¹: C-H stretching vibrations of the cyclohexane ring.[5]</p> <p>~1350-1100 cm⁻¹: Strong C-F stretching vibrations.</p> <p>~1050 cm⁻¹: C-O stretching vibration.[4]</p>	<p>Ab initio or DFT frequency calculations can predict vibrational modes and their corresponding IR intensities.</p>

Mass Spectrometry (MS)	Molecular Ion Peak (M^+):	
	Expected at $m/z = 168$. Fragmentation: Loss of water ($M-18$), loss of the trifluoromethyl group ($M-69$), and other fragments characteristic of cyclohexanol ring cleavage.	While not a direct prediction of a full spectrum, computational methods can help predict fragmentation pathways and the relative stability of resulting ions.

Experimental Protocols

Synthesis of 3-(Trifluoromethyl)cyclohexanol

A common route to a substituted cyclohexanol is the reduction of the corresponding cyclohexanone. The following is a generalized protocol based on standard organic synthesis procedures.

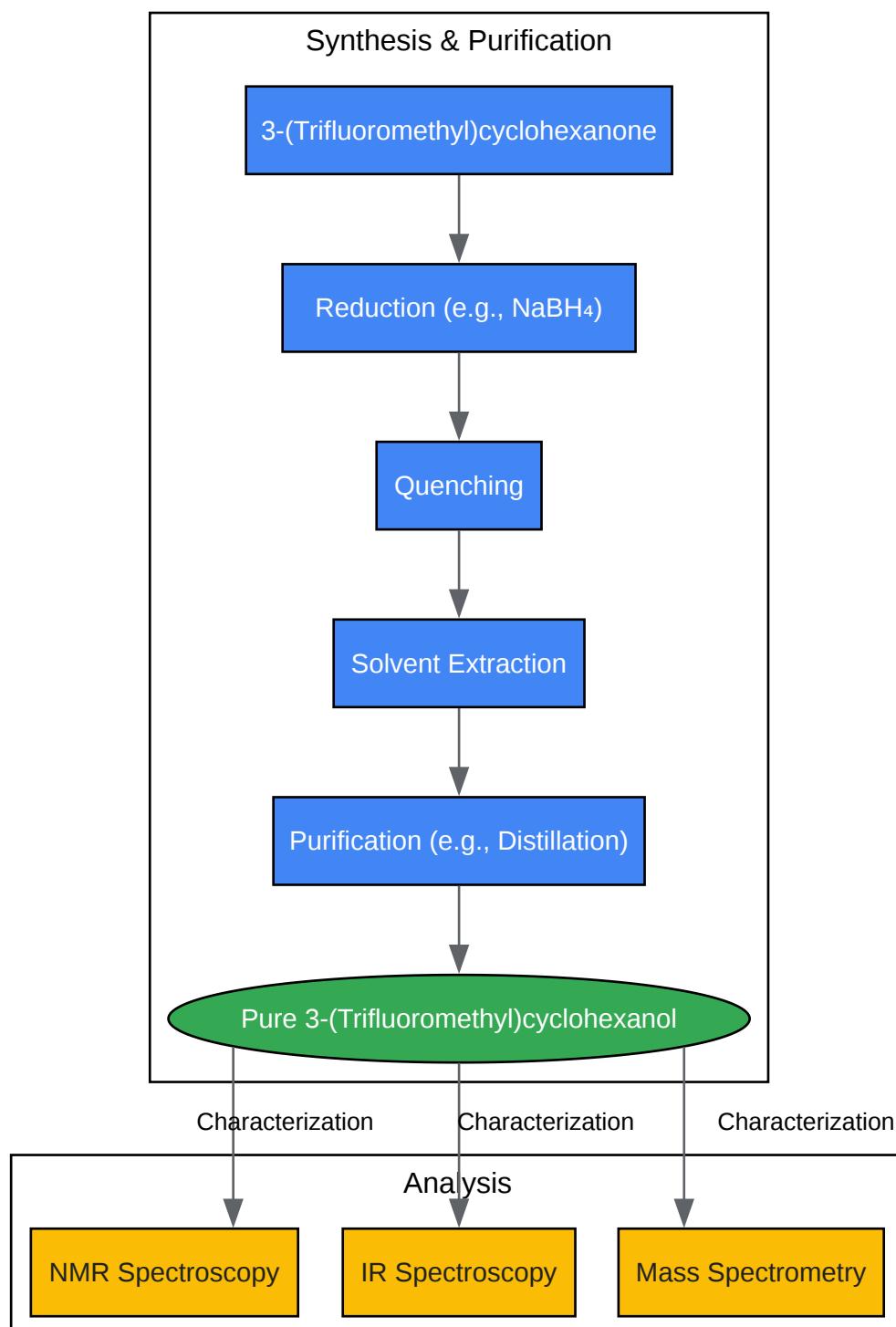
- **Reaction Setup:** A solution of 3-(trifluoromethyl)cyclohexanone in a suitable solvent (e.g., methanol, ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.
- **Reduction:** A reducing agent, such as sodium borohydride ($NaBH_4$), is added portion-wise to the stirred solution. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, it is carefully quenched by the slow addition of a weak acid (e.g., dilute HCl) or water to neutralize any excess reducing agent.
- **Extraction:** The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined.
- **Washing and Drying:** The combined organic layer is washed with brine, dried over an anhydrous salt (e.g., $MgSO_4$ or Na_2SO_4), and filtered.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified, typically by fractional distillation or column chromatography, to yield pure **3-(Trifluoromethyl)cyclohexanol**.

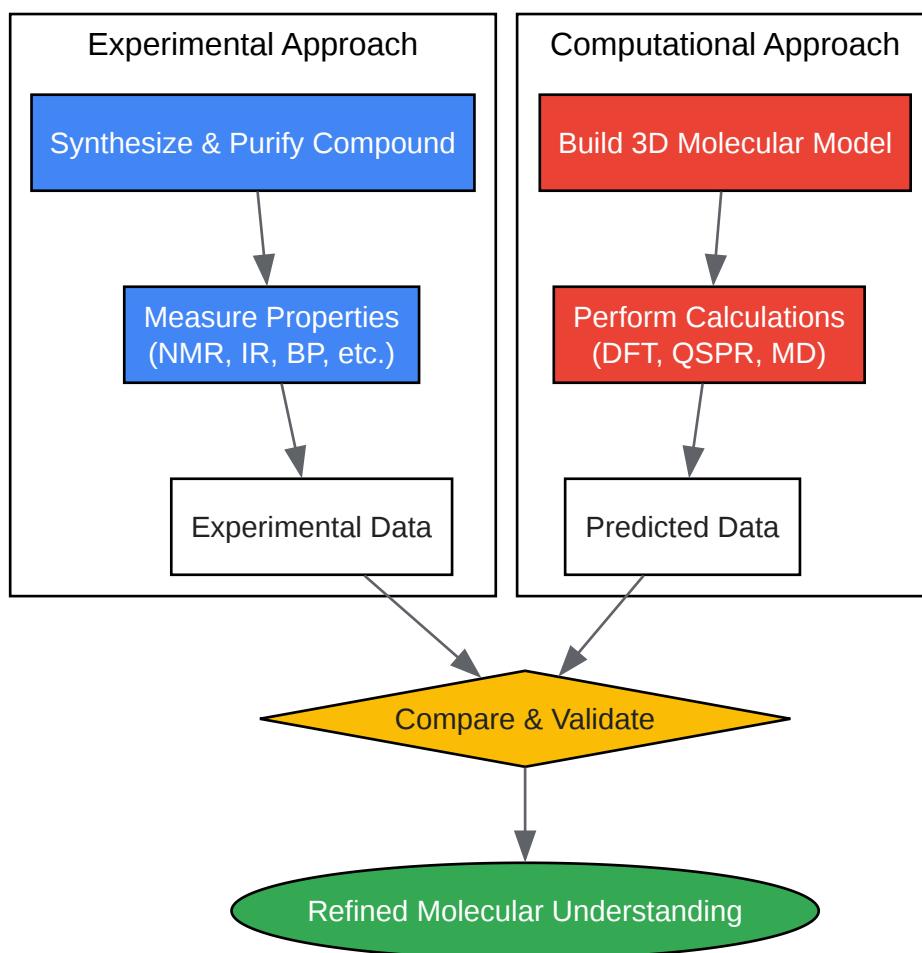
Spectroscopic Analysis

- NMR Spectroscopy: A sample of **3-(Trifluoromethyl)cyclohexanol** is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). ^1H , ^{13}C , and ^{19}F NMR spectra are acquired on a high-field NMR spectrometer.
- IR Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
- Mass Spectrometry: The sample is introduced into a mass spectrometer, typically using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion, and ionized (e.g., by Electron Ionization - EI) to generate the mass spectrum.

Visualizing Workflows and Relationships

The following diagrams illustrate the workflows for obtaining experimental data and the logical comparison between experimental and computational approaches.





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